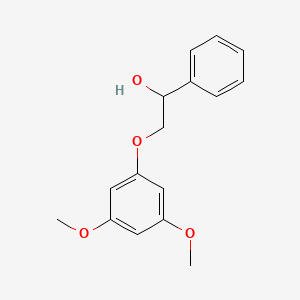

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol

Description

Properties

IUPAC Name |

2-(3,5-dimethoxyphenoxy)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-18-13-8-14(19-2)10-15(9-13)20-11-16(17)12-6-4-3-5-7-12/h3-10,16-17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSICFGQGUVFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCC(C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,5-Dimethoxyphenol

The formation of the ether linkage between 3,5-dimethoxyphenol and a phenacyl bromide derivative is the critical first step.

Procedure :

3,5-Dimethoxyphenol (4.63 g, 30 mmol) is reacted with 2-bromo-1-phenylethanone (5.02 g, 30 mmol) in acetone (50 mL) using potassium carbonate (9.30 g, 60 mmol) as a base. The mixture is refluxed at 60°C for 14 hours under inert atmosphere. Post-reaction, the mixture is filtered, concentrated, and purified via recrystallization (ethanol/water) to yield 2-(3,5-dimethoxyphenoxy)-1-phenylethanone as a white solid.

Key Variables :

-

Solvent : Acetone or toluene (azeotropic distillation improves yield by removing water).

-

Base : K₂CO₃ outperforms weaker bases like NaHCO₃ due to enhanced deprotonation of the phenolic hydroxyl.

-

Temperature : Reflux (60–80°C) ensures complete reaction within 12–16 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Variable | Alkylation Step | Reduction Step |

|---|---|---|

| Optimal Solvent | Acetone (polar aprotic) | THF/water (biphasic) |

| Temperature | 60°C (reflux) | 25°C (ambient) |

| Reaction Time | 14 hours | 1 hour |

Higher temperatures during alkylation accelerate nucleophilic substitution but may degrade acid-sensitive groups. The biphasic system in reduction ensures controlled reactivity of NaBH₄.

Catalytic and Stoichiometric Considerations

-

Excess Phenol : A 10% molar excess of 3,5-dimethoxyphenol prevents di-alkylation byproducts.

-

Borohydride Stoichiometry : A 2:1 (NaBH₄:ketone) ratio ensures complete conversion.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆) :

-

δ 7.45–7.30 (m, 5H, Ar-H),

-

δ 6.25 (s, 2H, Ar-H),

-

δ 4.90 (dd, J = 8.2 Hz, 1H, CH-OH),

-

δ 3.75 (s, 6H, OCH₃),

13C NMR (DMSO-d₆) :

Purity Assessment

Alternative Synthetic Strategies

Mitsunobu Reaction

A potential alternative employs the Mitsunobu reaction to couple 3,5-dimethoxyphenol with 1-phenylethanol derivatives. However, this method is less favored due to stoichiometric byproduct formation and higher costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for methoxy group substitution.

Major Products

Oxidation: Formation of 2-(3,5-Dimethoxyphenoxy)-1-phenylethanone.

Reduction: Formation of 2-(3,5-Dimethoxyphenoxy)-1-phenylethane.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol has been investigated for its potential pharmacological effects. Its structure suggests that it may interact with various biological pathways due to the presence of methoxy groups, which can enhance lipophilicity and bioavailability.

Case Study: Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. A study demonstrated that derivatives of phenolic compounds can scavenge free radicals, suggesting a potential application for this compound in developing antioxidant agents .

Neuroprotective Effects

The compound may also have implications in neuroprotective research. Phenolic compounds are known for their ability to cross the blood-brain barrier and exert protective effects against neurodegeneration.

Case Study: Neuroprotection in Animal Models

In preclinical studies involving animal models of neurodegenerative diseases, similar phenolic compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells . This raises the possibility that this compound could be evaluated for similar effects.

Anti-inflammatory Properties

Given the role of inflammation in various chronic diseases, the anti-inflammatory potential of this compound is worth exploring.

Case Study: Inhibition of Inflammatory Mediators

Research has indicated that certain methoxy-substituted phenolic compounds can inhibit the production of pro-inflammatory cytokines. This suggests that this compound might be effective in modulating inflammatory responses .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, there is potential for this compound to be used in cosmetic formulations aimed at skin protection and anti-aging.

Case Study: Skin Care Formulations

Studies have shown that incorporating phenolic antioxidants into skincare products can enhance skin health by protecting against UV damage and promoting collagen synthesis. The application of this compound in such formulations could be beneficial.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural variations, applications, and reactivity data for 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol and its analogues:

Reactivity and Catalytic Performance

- Photocatalytic Cleavage: The 3,5-dimethoxy substitution in the target compound enables selective C-O bond cleavage with 71% yield under oxidative conditions, outperforming analogues like 2-(2-methoxyphenoxy)-1-phenylethanol, which shows lower efficiency (45–51% yields) due to electronic mismatches .

- Catalyst Inhibition : Methoxy positioning impacts metal catalyst stability. For example, MnII/PCA/butanedione systems are inhibited by 2-methoxy-substituted lignin models but tolerate 3,5-dimethoxy derivatives, highlighting steric and electronic effects .

Mechanistic Insights

- Lignin Degradation Pathways : The 3,5-dimethoxy group facilitates selective cleavage via hydrogen-neutral pathways, whereas 2-methoxy analogues promote competing side reactions (e.g., ethylbenzene formation) .

- Enantioselective Synthesis: Derivatives like (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol are intermediates in drug synthesis (e.g., Mirabegron), demonstrating the versatility of phenylethanol scaffolds .

Data Tables

Table 1: Catalytic Cleavage Efficiency of β-O-4 Lignin Models

| Substrate | Catalyst System | Product Yield (%) | Key Observation |

|---|---|---|---|

| This compound | Photocatalytic (OPC 14) | 71 | High selectivity for C-O cleavage |

| 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | Photocatalytic (OPC 14) | 45 | Competing hydrogenation pathways |

| 2-(3,4-Dimethoxyphenoxy)-1-(3-methoxyphenyl)ethanol | Photocatalytic (OPC 14) | 88 | Enhanced yield with dual methoxy |

Biological Activity

2-(3,5-Dimethoxyphenoxy)-1-phenylethanol is a compound of interest in various biological and pharmacological studies due to its potential therapeutic effects. This article explores its biological activity, including antimicrobial, cytoprotective, and metabolic effects, supported by case studies and research findings.

This compound is a phenolic compound characterized by its two methoxy groups on the phenyl ring and an ether linkage. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that derivatives of 2-phenylethanol, including this compound, exhibit notable antimicrobial properties. A study indicated that 2-phenylethanol significantly affects bacterial membrane structures, leading to bacteriostatic activity against various pathogens such as Escherichia coli and Enterococcus faecium .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 mg/mL | |

| Enterococcus faecium | 0.8 mg/mL | |

| Fusarium graminearum | Inhibition of DON production |

The compound's mechanism appears to involve disruption of lipid bilayers in microbial membranes, which correlates with its bacteriostatic activity .

3. Metabolic Effects

Metabolomic analyses have shown that treatment with phenolic compounds can significantly alter metabolic pathways in fungi. For example, treatment with 2-phenylethanol led to changes in amino acid metabolism pathways in Fusarium graminearum, indicating a broader impact on fungal metabolism . This suggests that similar effects may be observed with this compound.

Table 3: Metabolic Pathway Alterations Induced by Phenolic Compounds

| Pathway | Change Observed | Reference |

|---|---|---|

| Aminoacyl-tRNA biosynthesis | Significant alteration | |

| Secondary metabolite biosynthesis | Decreased production |

Case Studies

Several studies have explored the broader implications of phenolic compounds on health and disease prevention. For instance, research into the cytotoxicity of various phenolic compounds has revealed their potential as chemopreventive agents through mechanisms such as inducing antioxidant enzyme expression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,5-Dimethoxyphenoxy)-1-phenylethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 3,5-dimethylphenol with an appropriate alkylating agent (e.g., 1-bromo-2-methylpropane) in the presence of a base like potassium carbonate, followed by amination . Microwave-assisted synthesis has also been explored to enhance reaction efficiency, achieving higher yields (e.g., 85%) compared to conventional methods (60–70%) . Key variables include temperature (70–100°C), solvent polarity (dioxane or THF), and catalyst selection (e.g., triethylamine for imidazole coupling) .

| Synthetic Route | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Conventional alkylation | 60–70 | K₂CO₃, DMF, 80°C, 24 h | |

| Microwave-assisted | 85 | 70°C, PEG600, 2 h | |

| Photocatalytic cleavage | 71–90 | OPC catalyst, visible light |

Q. How is the stereochemistry of this compound resolved experimentally?

- Methodological Answer : Dynamic kinetic resolution (DKR) using lipase enzymes (e.g., Candida antarctica lipase B) coupled with acid resins (e.g., CD550) achieves enantiomeric excess (ee > 99%) by racemizing (S)-enantiomers at 60°C . NMR spectroscopy (¹H and ¹³C) and X-ray crystallography are employed to confirm stereochemical assignments, particularly for diastereomeric complexes involving modified quinine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic C–O bond cleavage of this compound in lignin model studies?

- Methodological Answer : Photo-oxidative catalysis using organophotoredox catalysts (OPCs) selectively cleaves Cβ–O bonds in lignin models via single-electron transfer (SET) under visible light. The methoxy substitution pattern on the aromatic ring dictates reactivity: 3,5-dimethoxy groups enhance electron density, stabilizing radical intermediates and improving yields (71–90%) . Kinetic studies reveal first-order dependence on catalyst concentration, with incubation periods (~6 h) observed due to intermediate stabilization .

Q. How do structural modifications of this compound derivatives influence antifungal activity?

- Methodological Answer : Introducing imidazole or triazole moieties at the ethanol position enhances antifungal potency against Candida species. For example, biphenyl esters of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives exhibit MIC values 4–8× lower than fluconazole . Hydrophobic substituents (e.g., chlorophenyl groups) at the phenoxy ring improve membrane permeability, as shown in molecular docking studies .

| Derivative | MIC (μg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| Biphenyl ester (imidazole) | 0.25–0.5 | Candida albicans | |

| Triazole-chlorophenyl | 0.12–0.25 | Non-albicans Candida |

Q. How can kinetic models resolve contradictions in enantioselective resolution data for 1-phenylethanol derivatives?

- Methodological Answer : Ping-Pong Bi-Bi mechanisms with irreversible inhibition explain deviations in reaction rates during lipase-catalyzed resolutions. For example, water and lauric acid inhibit (R)-1-phenylethanol acetate formation, requiring reactor models to incorporate mass transfer and axial dispersion effects for >99% accuracy . Conflicting yield data (e.g., 45% vs. 90% in photocatalytic cleavage) arise from electronic effects of methoxy substituents, resolved via Hammett plots correlating σ⁺ values with rate constants .

Data Contradiction Analysis

Q. Why do photocatalytic C–O cleavage yields vary significantly (45% vs. 90%) for structurally similar lignin model compounds?

- Resolution : The electronic properties of methoxy substituents critically influence reaction efficiency. 3,5-Dimethoxy groups (strong electron-donating) stabilize radical intermediates, yielding 71–90% diols, while 2-methoxy analogs (weaker donating) result in lower yields (45%) due to inefficient SET . Steric effects from ortho-substituents further reduce accessibility to the catalytic site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.